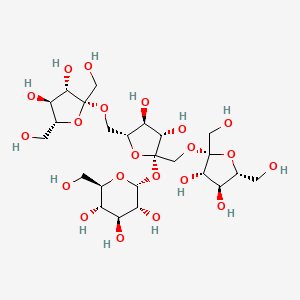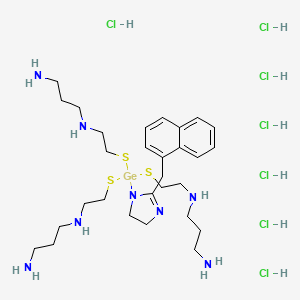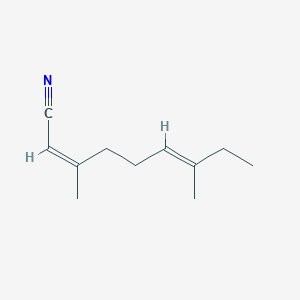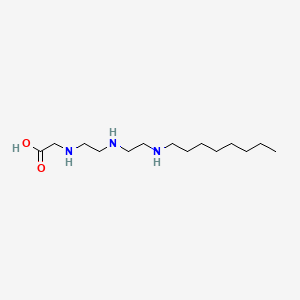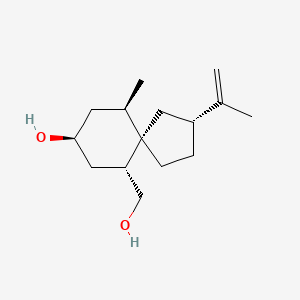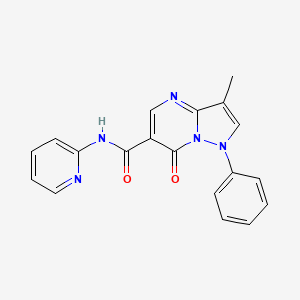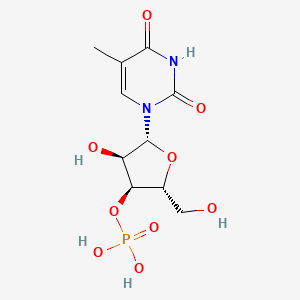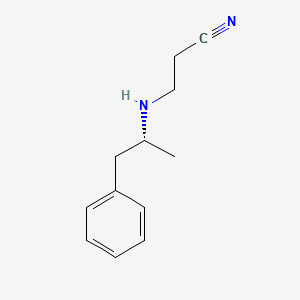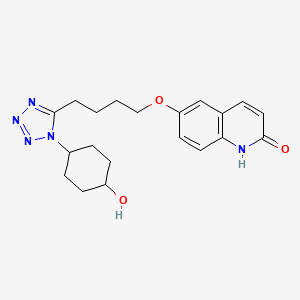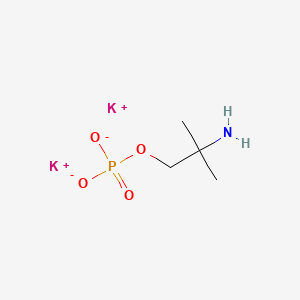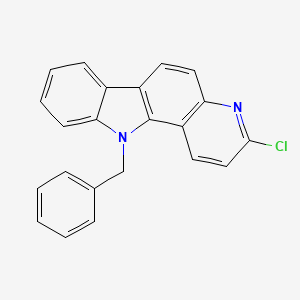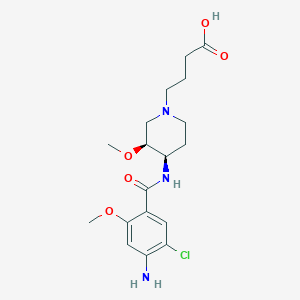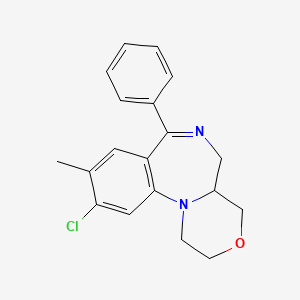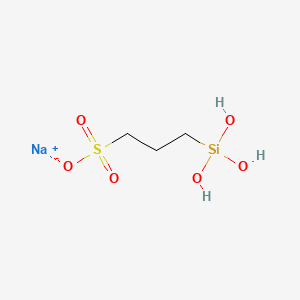
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt is an organosilicon compound with the molecular formula C3H9NaO6SSi. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt typically involves the reaction of 3-(chloromethyl)propanesulfonic acid with triphenylsilanol under basic conditions . The reaction proceeds as follows:
Reactants: 3-(chloromethyl)propanesulfonic acid and triphenylsilanol.
Conditions: Basic conditions, typically using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfoxide derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinate derivatives, and various functionalized organosilicon compounds.
科学的研究の応用
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
作用機序
The mechanism by which 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The compound can act as a catalyst by providing acidic sites that facilitate chemical reactions. Additionally, its organosilicon structure allows it to interact with other silicon-based materials, enhancing their properties.
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt: This compound is similar in structure but has a trimethylsilyl group instead of a trihydroxysilyl group.
3-Amino-1-propanesulfonic acid: This compound has an amino group instead of a trihydroxysilyl group.
3-Hydroxy-1-propanesulfonic acid sodium salt: This compound has a hydroxy group instead of a trihydroxysilyl group.
Uniqueness
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt is unique due to its trihydroxysilyl group, which imparts distinct properties such as enhanced reactivity and compatibility with silicon-based materials. This makes it particularly valuable in applications requiring strong acidic sites and interactions with silicon-based substrates.
特性
CAS番号 |
70942-25-5 |
|---|---|
分子式 |
C3H9NaO6SSi |
分子量 |
224.24 g/mol |
IUPAC名 |
sodium;3-trihydroxysilylpropane-1-sulfonate |
InChI |
InChI=1S/C3H10O6SSi.Na/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1 |
InChIキー |
DRMWCVOIZCFPJT-UHFFFAOYSA-M |
正規SMILES |
C(C[Si](O)(O)O)CS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


